molecular formula C10H7NO2 B1431020 1-Nitronaphthalene-D7 CAS No. 80789-77-1

1-Nitronaphthalene-D7

Cat. No.: B1431020
CAS No.: 80789-77-1
M. Wt: 180.21 g/mol
InChI Key: RJKGJBPXVHTNJL-GSNKEKJESA-N
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Description

1-Nitronaphthalene-D7 is a deuterated form of 1-nitronaphthalene, a nitroaromatic compound with the molecular formula C10D7NO2. It is a pale yellow solid with a molecular weight of 180.21 Da. This compound is known for its mutagenic properties and is often used in scientific research to study various biological and chemical processes.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1-Nitronaphthalene-D7 typically involves the nitration of naphthalene using nitric acid in the presence of a deuterium source. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound.

  • Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale nitration reactors with precise temperature and pressure control to achieve high yields and purity.

Chemical Reactions Analysis

  • Types of Reactions: : 1-Nitronaphthalene-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.

  • Major Products Formed: : The major products formed from these reactions include dinitronaphthalene derivatives, halogenated naphthalenes, and various oxidized products.

Scientific Research Applications

  • Chemistry: : 1-Nitronaphthalene-D7 is used as a model compound to study the behavior of nitroaromatic compounds in various chemical environments.

  • Biology: : In biological research, it is used to investigate the metabolic pathways and toxicological effects of nitroaromatic compounds.

  • Medicine: : The compound is utilized in pharmacological studies to understand the mechanisms of drug action and toxicity.

  • Industry: : It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Mechanism of Action

  • Molecular Targets and Pathways: : The mechanism of action of 1-Nitronaphthalene-D7 involves its interaction with cellular components, leading to oxidative stress and DNA damage.

  • Pathways Involved: : The compound is bioactivated by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that cause cellular damage.

Comparison with Similar Compounds

  • Similar Compounds: : Other similar compounds include 2-nitronaphthalene, 1,5-dinitronaphthalene, and various halogenated naphthalenes.

  • Uniqueness: : 1-Nitronaphthalene-D7 is unique due to its deuterated structure, which allows for the study of isotopic effects in chemical and biological processes.

Properties

IUPAC Name

1,2,3,4,5,6,7-heptadeuterio-8-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKGJBPXVHTNJL-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282051
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-77-1
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-(1,2,3,4,5,6,7-2H7)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-nitro-(1,2,3,4,5,6,7-2H7)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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